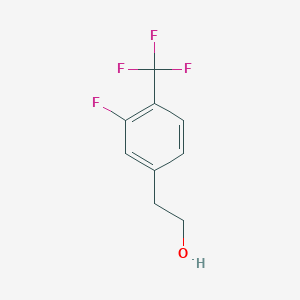
3-Fluor-4-(Trifluormethyl)benzenethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- is an organic compound with the molecular formula C9H8F4O. It is a derivative of benzeneethanol, where the benzene ring is substituted with a fluoro group at the 3-position and a trifluoromethyl group at the 4-position. This compound is known for its unique chemical properties due to the presence of both fluoro and trifluoromethyl groups, which can significantly influence its reactivity and interactions with other molecules .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Active Pharmaceutical Ingredients (APIs)
Benzeneethanol derivatives are crucial in the development of APIs. The compound serves as an intermediate in synthesizing potassium channel openers, which are used for treating epilepsy. For instance, 3-fluoro-4-(trifluoromethyl)benzoic acid, a related compound, has been identified as a key building block in these syntheses through condensation reactions with aminopyridine .
Research on Drug Discovery
The unique properties of fluorinated compounds enhance their biological activity and pharmacokinetic profiles. Studies have shown that the trifluoromethyl group can significantly improve the metabolic stability and lipophilicity of drugs, making benzeneethanol derivatives attractive candidates for further drug development .
Organic Synthesis
Synthesis of Complex Molecules
Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- is utilized as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, facilitating the construction of more complex molecules. It can participate in nucleophilic substitutions and coupling reactions to form diverse chemical entities .
Preparation Methods
The synthesis of this compound typically involves several steps, including nitration, reduction, bromination, and substitution reactions. A notable method involves starting from ortho-fluoro benzotrifluoride to produce 3-fluoro-4-trifluoromethyl benzonitrile through a series of reactions that ensure high yield and purity .
Case Studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- typically involves the following steps:
Starting Material: The synthesis begins with the appropriate benzene derivative, such as 3-fluoro-4-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol group using a reducing agent like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Industrial Production Methods: In an industrial setting, the production of Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- may involve more scalable and cost-effective methods, such as catalytic hydrogenation or continuous flow synthesis. These methods ensure higher yields and consistent quality of the final product .
Types of Reactions:
Oxidation: Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)
Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH)
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: 3-fluoro-4-(trifluoromethyl)benzaldehyde, 3-fluoro-4-(trifluoromethyl)benzoic acid
Reduction: Various alcohol derivatives
Substitution: Substituted benzeneethanol derivatives.
Wirkmechanismus
The mechanism of action of Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- is largely dependent on its interactions with molecular targets. The presence of fluoro and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and molecular targets can vary based on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- Benzeneethanol, 3-(trifluoromethyl)-
- Benzeneethanol, 4-(trifluoromethyl)-
- Benzeneethanol, 3-fluoro-
Comparison: Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- is unique due to the simultaneous presence of both fluoro and trifluoromethyl groups. This dual substitution can significantly alter its chemical properties compared to compounds with only one of these groups. For example, Benzeneethanol, 3-(trifluoromethyl)- lacks the fluoro group, which can affect its reactivity and interactions. Similarly, Benzeneethanol, 3-fluoro- lacks the trifluoromethyl group, leading to different chemical behavior .
Eigenschaften
IUPAC Name |
2-[3-fluoro-4-(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,5,14H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAIIWIJJRTLNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














